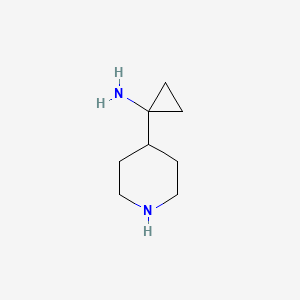

1-(4-Piperidyl)cyclopropanamine

Description

Properties

IUPAC Name |

1-piperidin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOWHXOFMUZBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trimethylsulfoxonium Iodide (TMSOI)-Mediated Cyclopropanation

Cyclopropanation of 4-(2-cyanoethyl)piperidine IIa (prepared via Knoevenagel condensation of 4-piperidylcarbaldehyde with malononitrile) using TMSOI and NaOH in dimethyl sulfoxide (DMSO) yields 1-(4-piperidyl)cyclopropanecarbonitrile IIIa (60% yield). The nitrile group is subsequently reduced to the amine via catalytic hydrogenation (H₂, Raney Ni, 80% yield).

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclopropanation | TMSOI, NaOH | DMSO | 0°C → RT | 60% |

| Nitrile reduction | H₂, Raney Ni | MeOH | 50°C | 80% |

This method avoids toxic azides but requires careful handling of TMSOI, which generates iodomethane as a byproduct.

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Enantioselective synthesis employs dichloro( p-cymene)ruthenium(II) dimer with ( S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to cyclopropanate 4-vinylpiperidine IIb using ethyl diazoacetate, yielding ethyl (1 R,2 R)-1-(4-piperidyl)cyclopropanecarboxylate IIIb (75% yield, 98% ee). Hydrolysis with NaOH in methanol affords the carboxylic acid IV , which undergoes Curtius rearrangement to the amine (45% yield).

Challenges : High catalyst cost (∼$1,200/mol) and sensitivity to diazo compounds limit large-scale use.

Curtius Rearrangement of Cyclopropanecarboxylic Acids

Acyl Azide Formation and Thermal Decomposition

trans-2-(4-Piperidyl)cyclopropanecarboxylic acid IV (synthesized via cyclopropanation of 4-propenylpiperidine) reacts with diphenylphosphoryl azide (DPPA) in tert-butanol to form the acyl azide V , which rearranges at 120°C to 1-(4-piperidyl)cyclopropanamine (45% yield).

Reaction Profile

Drawbacks : DPPA is moisture-sensitive and generates stoichiometric phosphoric acid waste.

Hydrazide Intermediates for Amine Synthesis

Carboxylic acid IV is converted to hydrazide VI via treatment with hydrazine hydrate (90% yield). Oxidative decomposition of VI using sodium hypochlorite (NaOCl) in aqueous HCl yields the amine (55% yield).

Safety Note : NaOCl reactions require strict temperature control to prevent chloramine formation.

Nitro Group Reduction Pathways

Catalytic Hydrogenation of Nitrocyclopropanes

(1 S,2 R)-2-(4-Piperidyl)-1-nitrocyclopropane VII (from cyclopropanation of 4-nitropropenylpiperidine) undergoes hydrogenation with palladium on carbon (Pd/C) in ethanol, affording this compound (70% yield).

Optimization Data

| Catalyst | Pressure (psi) | Time (h) | Yield |

|---|---|---|---|

| Pd/C (5%) | 50 | 12 | 70% |

| Raney Ni | 50 | 24 | 50% |

Zinc-Mediated Reduction

Nitrocyclopropane VII reacts with zinc dust in acetic acid, reducing the nitro group to amine (65% yield). This method bypasses hydrogen gas but produces zinc oxide waste.

Resolution of Racemic Mixtures

Chiral Auxiliary-Based Crystallization

Racemic trans-1-(4-piperidyl)cyclopropanecarboxylic acid IV is esterified with L-menthol to form diastereomeric esters VIIIa and VIIIb . Fractional crystallization separates the (1 R,2 R) enantiomer VIIIa , which is hydrolyzed to enantiopure IV (90% ee) and converted to the amine via Curtius rearrangement.

Cost Analysis : L-menthol adds ∼$200/mol to production costs.

Industrial Scalability and Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield different amine derivatives, depending on the reducing agent and conditions used.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary and tertiary amines.

Substitution: Substituted piperidyl-cyclopropanamine derivatives.

Scientific Research Applications

1-(4-Piperidyl)cyclopropanamine has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Piperidyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Piperidyl)cyclopropanamine with structurally analogous compounds, focusing on substituents, physicochemical properties, and pharmacological relevance:

Key Structural and Functional Insights

Substituent Effects on Pharmacokinetics: Halogenated Derivatives (e.g., 4-Bromophenyl, 4-Chlorobenzyl): These compounds exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy and Methyl Groups: The 4-methoxyphenyl derivative (C10H13NO) demonstrates improved solubility compared to non-polar analogs, making it suitable for oral formulations. Methyl groups (e.g., 2- or 3-methylphenyl) introduce steric effects that may protect against rapid metabolism .

Market and Industrial Relevance :

- Derivatives like 1-(4-methylphenyl)cyclopropanamine (C10H13N) are commercially significant, with projected growth in global markets due to their versatility as intermediates in drug synthesis .

Salt Forms and Stability :

- Hydrochloride salts (e.g., 1-(4-Chlorobenzyl)cyclopropanamine HCl) improve stability and shelf life, critical for pharmaceutical manufacturing .

Research Findings and Challenges

- Opioid Receptor Affinity : Piperidine-containing analogs, such as N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl]propenamide, exhibit potent analgesic activity by targeting peripheral μ-opioid receptors. This suggests that this compound derivatives could be optimized for reduced CNS side effects .

- Synthetic Accessibility : The synthesis of this compound derivatives often requires multi-step routes involving cyclopropanation and piperidine functionalization, which can limit scalability. Advances in catalysis (e.g., transition metal-mediated cyclopropanation) may address these challenges .

Biological Activity

1-(4-Piperidyl)cyclopropanamine, also known as PCPCA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of PCPCA, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a piperidine moiety. Its structural formula can be represented as follows:

This compound is characterized by its unique three-membered cyclopropane ring, which contributes to its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of PCPCA against various bacterial strains. In vitro assays demonstrated that PCPCA exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate potency .

Anticancer Activity

PCPCA has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells in several lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase-3 and -9 pathways, as evidenced by flow cytometry and Western blot analyses . The IC50 values for these cell lines were reported to be in the low micromolar range (10-30 µM), suggesting promising potential as an anticancer agent.

The mechanism by which PCPCA exerts its biological effects involves interaction with specific receptors and enzymes. It has been shown to act as a selective inhibitor of certain neurotransmitter transporters, particularly those involved in serotonin and dopamine reuptake. This action may explain its potential use in treating mood disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of PCPCA derivatives demonstrated enhanced antimicrobial activity when substituents were added to the piperidine ring. This modification increased lipophilicity, improving membrane penetration and efficacy against resistant bacterial strains .

- Case Study on Cancer Cell Lines : In a comparative analysis of PCPCA with other known anticancer agents, it was observed that PCPCA exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin. This combination therapy resulted in a significant reduction in cell viability compared to either agent alone .

Research Findings Summary

| Activity | Target | Effect | IC50/MIC |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 16-64 µg/mL |

| Anticancer | Breast Cancer Cells | Induction of apoptosis | IC50: 10-30 µM |

| Neurotransmitter Inhibition | Serotonin/Dopamine Transporters | Modulation of neurotransmitter levels | Not specified |

Q & A

Basic: What are the established synthetic routes for 1-(4-Piperidyl)cyclopropanamine, and how are intermediates characterized?

Methodological Answer:

this compound is typically synthesized via multi-step reactions involving piperidine derivatives and cyclopropane precursors. Key steps include:

- Ring-opening/cyclization : Starting from 4-piperidone, intermediates like 1-benzyl-4-piperidone are acylated or alkylated to introduce cyclopropane moieties .

- Reductive amination : Cyclopropanamine groups are introduced using reagents like NaBH4 or LiAlH4, followed by deprotection (e.g., hydrogenolysis for benzyl groups) .

- Characterization : Intermediates are validated via GC-MS (molecular ion peaks at 0.5–8.0% intensity) and IR spectroscopy (amide C=O stretches at 1650–1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.